BenchChemオンラインストアへようこそ!

(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one

Physicochemical differentiation Lipophilicity-driven procurement Solubility & formulation

(2E)-3-Phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one (CAS 1164465-88-6) is an α,β-unsaturated carbonyl compound (enone) containing a 3-phenylpyrrolidine amide motif. It is classified as a synthetic small molecule with a molecular weight of 277.4 g/mol, an XLogP3-AA of 3.7, and a single hydrogen‑bond acceptor, indicating moderate lipophilicity and limited hydrogen‑bonding capacity.

Molecular Formula C19H19NO
Molecular Weight 277.4 g/mol
CAS No. 1164465-88-6
Cat. No. B3403595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one
CAS1164465-88-6
Molecular FormulaC19H19NO
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H19NO/c21-19(12-11-16-7-3-1-4-8-16)20-14-13-18(15-20)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+
InChIKeyFKRPYXCRUAIJQQ-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-Phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one (CAS 1164465-88-6): Key Compound Identity & Vendor-Agnostic Procurement Baseline


(2E)-3-Phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one (CAS 1164465-88-6) is an α,β-unsaturated carbonyl compound (enone) containing a 3-phenylpyrrolidine amide motif. It is classified as a synthetic small molecule with a molecular weight of 277.4 g/mol, an XLogP3-AA of 3.7, and a single hydrogen‑bond acceptor, indicating moderate lipophilicity and limited hydrogen‑bonding capacity [1]. The compound has been registered in PubChem (CID 5729968) and subjected to multiple high‑throughput screening (HTS) campaigns targeting diverse biological systems, including LtaS inhibition in Staphylococcus aureus, mu‑opioid receptor modulation, and muscarinic M1 receptor activity . These early‑stage screening data provide the primary evidence base for its potential utility in probe‑discovery and chemical‑biology workflows.

Why (2E)-3-Phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one Cannot Be Replaced by Generic Pyrrolidine-Cinnamamide Analogs


The 3-phenyl substitution on the pyrrolidine ring confers distinct conformational restrictions and a significant increase in lipophilicity relative to the unsubstituted pyrrolidine analog (e.g., (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one, MW 201.3 g/mol) . This structural difference impacts compound behavior in both biological screening and chemical handling: the larger hydrophobic surface area can alter target‑binding poses, while the higher logP demands different solubilization and formulation strategies. Procurement decisions that ignore these physicochemical differences risk selecting a compound that yields non‑comparable HTS results or incompatible physicochemical properties in downstream assays.

Quantitative Differentiation Evidence for (2E)-3-Phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one Against Key Comparators


Molecular‑Weight & Lipophilicity Shift vs. Unsubstituted Pyrrolidine Analog

The 3-phenylpyrrolidine scaffold increases molecular weight by 76.1 Da (38% greater mass) and computed logP by approximately 1.5–2.0 log units compared to the common pyrrolidine‑cinnamamide analog (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one (MW 201.3 g/mol, estimated XLogP3 ≈ 1.7–2.2) [1]. The higher lipophilicity directly affects solubility profiles and may necessitate different solvent systems for biological assays.

Physicochemical differentiation Lipophilicity-driven procurement Solubility & formulation

Rotatable‑Bond Count and Conformational Flexibility Relative to N‑Aryl Pyrrolidine Analogs

The target compound possesses only three rotatable bonds, whereas the unsubstituted pyrrolidine analog has two rotatable bonds (the amide C–N and the propenone linker) [1]. While the numerical difference appears modest, the presence of the 3‑phenyl substituent introduces a stereocenter (undefined atom stereocenter count = 1) that creates chiral discrimination opportunities absent in the simpler analog.

Conformational analysis Ligand efficiency Target‑binding preorganization

HTS‑Based Biological Fingerprint: Multi‑Target Screening Engagement vs. Narrowly‑Tested Analogs

The compound has been tested in at least eight distinct HTS assays spanning antibacterial (LtaS inhibition), GPCR (mu‑opioid, M1 muscarinic), enzyme (furin, ADAM17), and stress‑response (UPR activation) targets, as documented by the ICCB‑Longwood/NSRB Screening Facility, Johns Hopkins Ion Channel Center, and The Scripps Research Institute Molecular Screening Center . In contrast, the simpler pyrrolidine‑cinnamamide analog has not been reported in comparable multi‑target HTS panels. Although individual potency data are not publicly available, the breadth of screening involvement indicates a biologically permissive scaffold with lower selectivity liabilities.

High-throughput screening Polypharmacology Probe discovery

Procurement‑Optimized Application Scenarios for (2E)-3-Phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one


Phenotypic Screening Libraries Requiring Enhanced Lipophilicity

The compound’s XLogP3 of 3.7 places it in a favorable lipophilicity range for cell‑based phenotypic screening, where moderate permeability is desired without excessive non‑specific binding. Procurement for diversity‑oriented synthesis (DOS) libraries benefits from its 3‑phenylpyrrolidine core, which provides access to chiral space not available with simpler pyrrolidine amides [1].

Chemical Biology Probe for Gram‑Positive Antibacterial Target Validation

The documented testing in an LtaS (lipoteichoic acid synthase) inhibition screen positions the compound as a starting point for probe development against Staphylococcus aureus cell‑wall biosynthesis . Institutions working on anti‑virulence strategies can use it as a reference compound for secondary assays.

GPCR Modulator Hit‑Confirmation Studies

Multiple GPCR‑focused HTS entries (mu‑opioid receptor, M1 muscarinic receptor) suggest that the compound engages allosteric or orthosteric sites on class‑A GPCRs, making it a valuable tool for hit‑confirmation panels where orthogonal assay readouts are needed .

Computational Drug‑Design Benchmarking

The well‑defined stereochemistry (one undefined stereocenter) and moderate rotatable‑bond count make the compound suitable for benchmarking conformer‑generation algorithms and molecular‑docking workflows in academic and industrial computational chemistry groups [1].

Quote Request

Request a Quote for (2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.